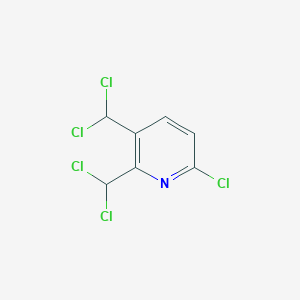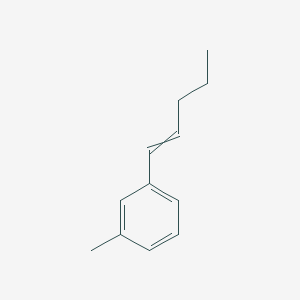
1-Methyl-3-(pent-1-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(pent-1-en-1-yl)benzene, also known as m-Cymenene, is an organic compound with the molecular formula C12H16. It is a derivative of benzene, featuring a methyl group and a pent-1-en-1-yl group attached to the benzene ring. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(pent-1-en-1-yl)benzene can be synthesized through various organic reactions. One common method involves the alkylation of toluene (methylbenzene) with pent-1-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(pent-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form corresponding carboxylic acids.
Reduction: Hydrogenation of the compound in the presence of a palladium catalyst can reduce the double bond in the pent-1-en-1-yl group to form 1-Methyl-3-(pentyl)benzene.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. For instance, nitration with concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce a nitro group to the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Concentrated nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2), Lewis acids (AlCl3)
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: 1-Methyl-3-(pentyl)benzene
Substitution: Nitro, sulfonic, or halogenated derivatives
Scientific Research Applications
1-Methyl-3-(pent-1-en-1-yl)benzene has several applications in scientific research, including:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(pent-1-en-1-yl)benzene depends on the specific chemical reactions it undergoes In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form substituted products
Comparison with Similar Compounds
1-Methyl-3-(pent-1-en-1-yl)benzene can be compared to other similar compounds, such as:
m-Cymene (1-Methyl-3-(1-methylethyl)benzene): Similar structure but with an isopropyl group instead of a pent-1-en-1-yl group.
m-Cymenene (1-Methyl-3-(prop-1-en-2-yl)benzene): Similar structure but with a prop-1-en-2-yl group instead of a pent-1-en-1-yl group.
m-Isopropyltoluene (1-Methyl-3-isopropylbenzene): Similar structure but with an isopropyl group instead of a pent-1-en-1-yl group.
These compounds share similar chemical properties and reactivity patterns but differ in their specific substituents, which can influence their physical properties and applications.
Properties
CAS No. |
116164-72-8 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
1-methyl-3-pent-1-enylbenzene |
InChI |
InChI=1S/C12H16/c1-3-4-5-8-12-9-6-7-11(2)10-12/h5-10H,3-4H2,1-2H3 |
InChI Key |
MVPMEAVUUSNGFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC1=CC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Bis{2-[(trimethylsilyl)oxy]ethyl}aniline](/img/structure/B14299859.png)
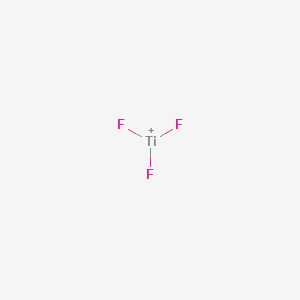
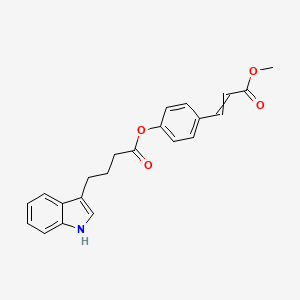
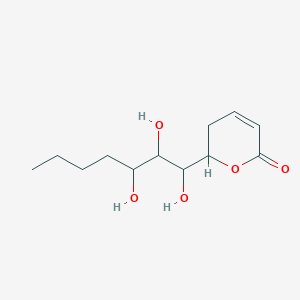
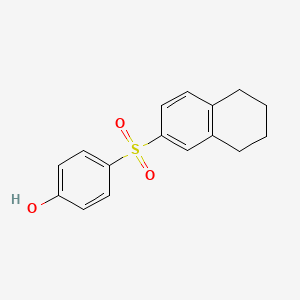
![Thiophene, 3-[(trifluoromethyl)sulfonyl]-](/img/structure/B14299891.png)
![[(2E,13Z)-octadeca-2,13-dienyl] acetate;[(3Z,13Z)-octadeca-3,13-dienyl] acetate](/img/structure/B14299895.png)
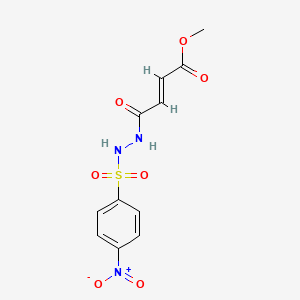
![Propyl [4-(trifluoromethyl)phenyl]carbamate](/img/structure/B14299900.png)
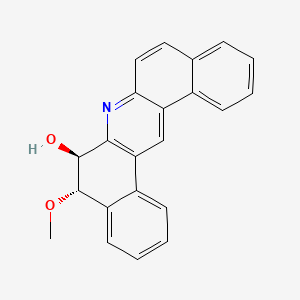
![4-Methyl-6-[(E)-(1,3-thiazol-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14299921.png)
![4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate](/img/structure/B14299924.png)
![Ethoxy(oxo)-N-[(pyridin-4-yl)methyl]methanamine N-oxide](/img/structure/B14299925.png)
